3-(Benzyloxy)-4-hydroxy-5-nitrobenzaldehyde
Overview
Scientific Research Applications
Synthesis and Characterization
Improved Synthesis Protocols : Research has led to the development of improved synthesis protocols for related compounds like 3-hydroxy-5-nitrobenzaldehyde. Modifications in these processes have enhanced efficiency and yield, highlighting the evolving methods in synthesizing such compounds (Zhang Wen-jing, 2009).
Structural and Spectroscopic Studies : Extensive structural and spectroscopic characterizations have been performed on derivatives of benzyloxybenzaldehyde, offering insights into their molecular structure and properties. This includes studies on compounds like 4-hydroxy-N′-(3-nitrobenzylidene)benzohydrazide, which share structural similarities (J. Hou, 2012).
Chemical Reactions and Mechanisms
Heterogeneous Reactions : Studies have examined the heterogeneous reactions of related compounds, like coniferyl alcohol, leading to products such as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. These findings contribute to our understanding of the chemical behaviors of such compounds in various conditions (Changgeng Liu et al., 2017).
Photocatalytic Oxidation : Research has explored the photocatalytic oxidation of aromatic alcohols, including derivatives of benzyl alcohol, in the presence of TiO2 and Cu(II), under simulated solar radiation. This has implications for the selective oxidation of such compounds (R. Marotta et al., 2013).
Applications in Synthesis and Material Science
Synthesis of Novel Compounds : The synthesis of novel triazolone derivatives using related compounds like 3,4-di-(4-nitrobenzoxy)-benzaldehyde has been investigated. These compounds have been analyzed for their potential antioxidant activities, highlighting their potential application in material science and pharmacology (Ö. Gürsoy-Kol et al., 2017).
Catalytic Activities in Organic Synthesis : The catalytic activities of specific compounds in the reduction of aldehydes, including 4-nitrobenzaldehyde, have been explored. This research contributes to the development of efficient catalytic processes in organic synthesis (Joana R. Bernando et al., 2015).
Future Directions
: Jai Devi, Sanjeev Kumar, Binesh Kumar, Sonika Asija & Ashwani Kumar. (2022). Synthesis, structural analysis, in vitro antioxidant, antimicrobial activity and molecular docking studies of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde. Research on Chemical Intermediates, 48(2), 1541–1576. Link
Properties
IUPAC Name |
4-hydroxy-3-nitro-5-phenylmethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-8-11-6-12(15(18)19)14(17)13(7-11)20-9-10-4-2-1-3-5-10/h1-8,17H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFYGGFRKKVCGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2O)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70725339 | |
Record name | 3-(Benzyloxy)-4-hydroxy-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70725339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312327-13-2 | |
Record name | 3-(Benzyloxy)-4-hydroxy-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70725339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.